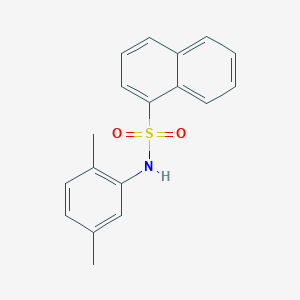![molecular formula C27H29NO5S B281256 Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been of particular interest due to its ability to modulate certain biological pathways, which may have implications for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not yet fully understood. However, it is believed to work by modulating certain biological pathways, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and is often dysregulated in various diseases.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. Additionally, it has been found to have an effect on the expression of certain genes, which may be involved in its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One area of interest is in the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could help to identify new potential applications. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could help to determine its potential for use in clinical settings.
Méthodes De Synthèse
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A can be synthesized using a multi-step process that involves the use of several reagents and solvents. The process typically begins with the synthesis of a naphthofuran intermediate, which is then reacted with a sulfonyl chloride to form the desired compound. The final step involves the addition of a methyl ester group to the carboxylic acid moiety.
Applications De Recherche Scientifique
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have potential applications in a variety of scientific research areas. One area of interest is in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C27H29NO5S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-16(2)17-11-13-18(14-12-17)34(30,31)28-22-15-21-23(26(29)32-6)25(27(3,4)5)33-24(21)20-10-8-7-9-19(20)22/h7-16,28H,1-6H3 |
Clé InChI |
WGGHLNBFZMWYFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)